![molecular formula C20H36N6 B12559782 1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) CAS No. 189033-35-0](/img/structure/B12559782.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core linked to two 1,4,7-triazonane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) typically involves the reaction of 1,3-phenylenebis(methylene) with 1,4,7-triazonane under controlled conditions. The reaction is usually carried out in an aqueous solution, with the addition of appropriate catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization and chromatography, to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
作用機序
The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into products. In biological systems, the compound’s chelating properties enable it to bind to metal ions, potentially influencing metal-dependent biological processes .
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar structure but with pyridinium groups instead of triazonane.
1,3-Phenylenebis(methylene) bis(dicyclopentylphosphine): Contains dicyclopentylphosphine groups instead of triazonane
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) is unique due to its triazonane groups, which provide distinct chemical and physical properties compared to similar compounds. These properties make it particularly useful in applications requiring strong chelation and coordination abilities .
特性
CAS番号 |
189033-35-0 |
|---|---|
分子式 |
C20H36N6 |
分子量 |
360.5 g/mol |
IUPAC名 |
1-[[3-(1,4,7-triazonan-1-ylmethyl)phenyl]methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C20H36N6/c1-2-19(17-25-12-8-21-4-5-22-9-13-25)16-20(3-1)18-26-14-10-23-6-7-24-11-15-26/h1-3,16,21-24H,4-15,17-18H2 |
InChIキー |
YEZOLEPJWZHLMN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(CCN1)CC2=CC(=CC=C2)CN3CCNCCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
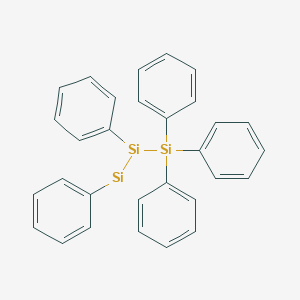
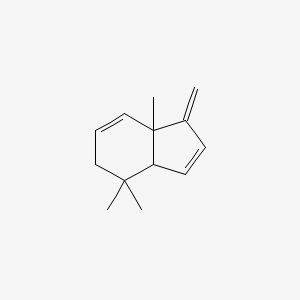
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
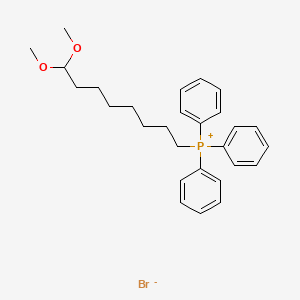
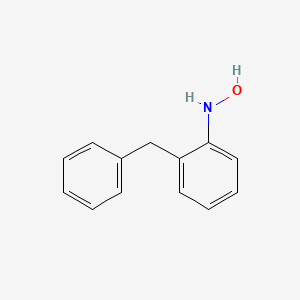

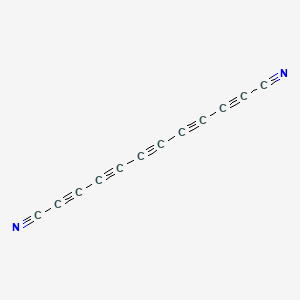
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
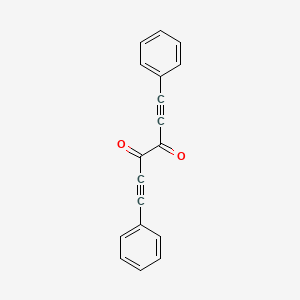
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
